Cas no 1105219-38-2 (2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one)

2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazinone core with piperidine and thiophene substituents. Its unique structure confers potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its electron-rich aromatic systems and flexible alkyl side chain. The thiophene moiety enhances π-stacking interactions, while the piperidine group may improve solubility and bioavailability. This compound is of interest in medicinal chemistry for its scaffold diversity, enabling further derivatization for structure-activity relationship studies. Its synthetic route and purity are critical for consistent performance in research applications.
2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one structure
1105219-38-2 structure
Product Name:2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
CAS No:1105219-38-2
MF:C17H20N4OS2
MW:360.496900558472
CID:5456685
PubChem ID:30836612
Update Time:2025-08-02

2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Piperidinyl)-5-propyl-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one
    • 2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • 1105219-38-2
    • F2927-0967
    • 2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
    • 2-piperidin-1-yl-5-propyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
    • AKOS016379870
    • Inchi: 1S/C17H20N4OS2/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3
    • InChI Key: DIXJLGHYSHTFMB-UHFFFAOYSA-N
    • SMILES: S1C2C(C3=CC=CS3)=NN(CCC)C(C=2N=C1N1CCCCC1)=O

Computed Properties

  • Exact Mass: 360.10785362g/mol
  • Monoisotopic Mass: 360.10785362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 544.3±60.0 °C(Predicted)
  • pka: 2.58±0.20(Predicted)

2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Pricemore >>

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2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Related Literature

Additional information on 2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Introduction to 2-(Piperidin-1-yl)-5-Propyl-7-(Thiophen-2-yl)-4H,5H-[1,3]Thiazolo[4,5-d]Pyridazin-4-one (CAS No. 1105219-38-2)

2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one, a compound with the CAS number 1105219-38-2, is a promising molecule in the field of medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the piperidinyl, propyl, and thiophenyl substituents, contribute to its pharmacological properties and make it an interesting candidate for further research and development.

The molecular structure of 2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is characterized by a central thiazolo[4,5-d]pyridazinone core, which is a privileged scaffold in medicinal chemistry. This core is known for its ability to interact with various biological targets, making it a valuable template for the design of new drugs. The presence of the piperidinyl group enhances the lipophilicity and membrane permeability of the molecule, while the propyl and thiophenyl substituents provide additional functional groups that can be modified to optimize the compound's pharmacological profile.

In recent years, significant research has been conducted on compounds with similar structural features to explore their potential therapeutic applications. For instance, studies have shown that thiazolo[4,5-d]pyridazinone derivatives exhibit potent anti-inflammatory and analgesic activities. These properties are attributed to their ability to modulate key enzymes and receptors involved in inflammatory pathways. Additionally, some thiazolo[4,5-d]pyridazinone derivatives have demonstrated promising antitumor activities by targeting specific signaling pathways in cancer cells.

The biological activity of 2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has been investigated in various preclinical models. In vitro studies have shown that this compound exhibits potent inhibitory effects on specific kinases involved in cell proliferation and survival. These findings suggest that it may have potential as a lead compound for the development of novel anticancer agents. Furthermore, preliminary data from animal models indicate that the compound has good oral bioavailability and favorable pharmacokinetic properties, which are essential for its therapeutic utility.

Beyond its potential as an anticancer agent, 2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has also been studied for its anti-inflammatory properties. Inflammation is a complex biological response that plays a crucial role in various diseases such as arthritis, asthma, and inflammatory bowel disease. Compounds with anti-inflammatory activity can provide significant therapeutic benefits by reducing inflammation and associated symptoms. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

The structural versatility of 2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one also makes it an attractive candidate for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound with its target proteins. These computational tools can provide valuable insights into the molecular interactions that underlie the biological activity of the compound and guide the rational design of more potent and selective derivatives.

In conclusion, 2-(Piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS No. 1105219-38-2) is a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features make it an excellent candidate for further research and development in areas such as cancer therapy and anti-inflammatory treatments. Ongoing studies are expected to provide more detailed insights into its mechanism of action and optimize its pharmacological profile for clinical use.

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